Chemical structure and properties of Isoquinoline-3-yl diphenyl methanol
Chemical structure and properties of Isoquinoline-3-yl diphenyl methanol
Abstract
The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of bioactive natural products and synthetic therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of a specific derivative, Isoquinoline-3-yl diphenyl methanol. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical structure, synthesis, and physicochemical properties. Particular emphasis is placed on the practical aspects of its preparation via Grignard reaction and its thorough characterization using modern spectroscopic techniques. This guide aims to serve as a foundational resource, consolidating theoretical knowledge with actionable experimental protocols to facilitate further research and application of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
Isoquinoline-3-yl diphenyl methanol, a tertiary alcohol, features a central methanol carbon bonded to an isoquinoline ring at the 3-position and two phenyl groups. This unique combination of a bicyclic heteroaromatic system and two bulky phenyl rings dictates its chemical behavior and potential for further functionalization.
| Property | Value | Source |
| IUPAC Name | (Isoquinolin-3-yl)(diphenyl)methanol | [4] |
| CAS Number | 31283-25-7 | [4] |
| Molecular Formula | C22H17NO | [4] |
| Molecular Weight | 311.38 g/mol | [4] |
| Boiling Point | 510.3 °C | [4] |
| Density | 1.208 g/cm³ | [4] |
The presence of the polar hydroxyl group suggests potential for hydrogen bonding, while the large aromatic surface area contributes to its hydrophobic character. The stability of the compound is generally good under standard conditions, though it may be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, similar to other diaryl alcohols like diphenylmethanol.[5]
Synthesis and Mechanistic Insights
The most direct and established method for the synthesis of Isoquinoline-3-yl diphenyl methanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl group.[6]
Synthetic Approach: Grignard Reaction
The synthesis involves the reaction of a phenylmagnesium halide, typically phenylmagnesium bromide, with isoquinoline-3-carbaldehyde.[7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Alternatively, the reaction can be envisioned between a Grignard reagent derived from a 3-haloisoquinoline and benzophenone. However, the former approach is generally more common due to the commercial availability and reactivity of the starting materials.
Experimental Protocol: Synthesis of Isoquinoline-3-yl Diphenyl Methanol
Materials:
-
Isoquinoline-3-carbaldehyde
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven to exclude moisture, which can quench the Grignard reagent.[6]
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[8] Maintain a steady reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Isoquinoline-3-carbaldehyde:
-
Dissolve isoquinoline-3-carbaldehyde in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acids, which can sometimes lead to side reactions.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
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Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Isoquinoline-3-yl diphenyl methanol.
Structural Elucidation and Spectroscopic Analysis
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (isoquinoline and phenyl rings): δ 7.0-9.0 ppm; Hydroxyl proton (-OH): variable, broad singlet. |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Carbinol carbon (-C(OH)-): δ ~80-85 ppm. |
| IR (KBr, cm⁻¹) | O-H stretch (alcohol): ~3300-3400 (broad); C-H stretch (aromatic): ~3050; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050.[9] |
| Mass Spec. (HRMS-ESI) | Calculated for C₂₂H₁₇NO [M+H]⁺, with the found value being very close to the theoretical mass. |
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Applications in Drug Development and Medicinal Chemistry
The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide range of pharmacological activities.[11][12] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][11][13] The specific pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.[11]
While specific biological studies on Isoquinoline-3-yl diphenyl methanol are not extensively documented in publicly available literature, its structural features suggest potential areas for investigation. The bulky diphenyl methanol group at the C-3 position could play a significant role in modulating interactions with biological targets. For instance, 3-arylisoquinolines have been investigated as antitumor agents.[14] The diaryl methanol motif is also present in various bioactive compounds and can influence properties like receptor binding and metabolic stability.[15][16]
Given the established anticancer properties of many quinoline and isoquinoline derivatives, a logical starting point for investigating the bioactivity of this compound would be in oncology.[14][17]
Conclusion
Isoquinoline-3-yl diphenyl methanol is a synthetically accessible compound with a structure that merges the medicinally relevant isoquinoline scaffold with a sterically demanding diphenyl methanol group. The Grignard reaction provides a reliable and scalable method for its synthesis. Its characterization can be thoroughly accomplished using standard spectroscopic methods. While its specific biological activities remain to be fully explored, its chemical architecture makes it an intriguing candidate for screening in drug discovery programs, particularly in the search for novel anticancer agents. This guide provides the essential theoretical and practical framework to empower researchers to synthesize, characterize, and further investigate this promising molecule.
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